Sodium lauryl polyoxyethylene ether sulfate

Description

Sodium lauryl polyoxyethylene ether sulfate (SLES), also known as sodium laureth sulfate, is an anionic surfactant with the molecular formula RO(CH₂CH₂O)ₙSO₃Na, where R represents a C₁₂–C₁₅ alkyl chain and n denotes the number of ethylene oxide (EO) units, typically ranging from 1 to 3 . It is characterized by its excellent foaming, emulsifying, and cleaning properties, solubility in water, and compatibility with hard water and other surfactants . SLES is widely used in detergents, shampoos, textile processing, and foam concrete formulations due to its ability to reduce phosphate usage and enhance product performance . Its CAS number is 9004-82-4, and it is commercially available as a clear viscous liquid or gel-like paste .

Properties

CAS No. |

15826-16-1 |

|---|---|

Molecular Formula |

C14H30NaO5S |

Molecular Weight |

333.44 g/mol |

IUPAC Name |

sodium;2-dodecoxyethyl sulfate |

InChI |

InChI=1S/C14H30O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17); |

InChI Key |

ATVIWQFLMJFCGG-UHFFFAOYSA-N |

SMILES |

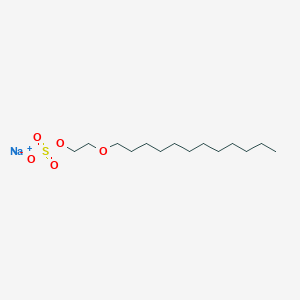

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCCCCCCCOCCOS(=O)(=O)O.[Na] |

Other CAS No. |

15826-16-1 9004-82-4 |

Pictograms |

Corrosive; Irritant |

Related CAS |

9004-82-4 |

Synonyms |

sodium laureth sulfate |

Origin of Product |

United States |

Preparation Methods

Sodium lauryl polyoxyethylene ether sulfate is prepared through the ethoxylation of dodecyl alcohol, which is derived from palm kernel oil or coconut oil. The ethoxylation process involves the addition of ethylene oxide to dodecyl alcohol, resulting in the formation of ethoxylated alcohol. This intermediate is then converted to a half ester of sulfuric acid, which is subsequently neutralized by converting it to the sodium salt .

Chemical Reactions Analysis

Sulfation Reaction

Lauryl ethoxylate reacts with chlorosulfonic acid to form an intermediate sulfonic acid derivative:

Conditions :

-

Temperature: 25–30°C

-

Reaction time: 2.5 hours

-

Pressure: Vacuum

This step generates gaseous hydrochloric acid as a by-product, which is scrubbed and converted to 33% HCl solution .

Neutralization Reaction

The sulfonic acid intermediate is neutralized with sodium hydroxide to yield SLPES:

Conditions :

Hydrolysis Reactions

SLPES undergoes hydrolysis under acidic or alkaline conditions, breaking down into alcohols and sulfate derivatives:

Acidic Hydrolysis

Products : Lauryl ethoxylate alcohol and sodium bisulfate .

Alkaline Hydrolysis

Products : Lauryl ethoxylate alcohol and sodium sulfate .

Hydrolysis Conditions and Outcomes

| Condition | pH Range | Major Products | By-Products |

|---|---|---|---|

| Acidic | 1–3 | Lauryl ethoxylate alcohol | Sodium bisulfate |

| Alkaline | 10–12 | Lauryl ethoxylate alcohol | Sodium sulfate |

Oxidation and Reduction

While not a primary reaction pathway, SLPES can participate in redox reactions under specific conditions:

Oxidation

Exposure to strong oxidizing agents (e.g., hydrogen peroxide) leads to the cleavage of ethoxylate chains:

Outcome : Shortened ethoxylate chains and acetic acid formation .

Reduction

Reducing agents (e.g., sodium borohydride) may reduce sulfate groups, though this pathway is less documented in literature.

Environmental Degradation

SLPES exhibits moderate biodegradability, with microbial action breaking the ethoxylate and sulfate linkages:

Key Data :

Interaction with Proteins

SLPES denatures proteins by disrupting hydrophobic interactions, liberating sulfhydryl (SH) groups in human callus:

Experimental Findings :

Scientific Research Applications

Personal Care Products

SLES is extensively used in personal care formulations, including:

- Shampoos : Acts as a primary surfactant providing cleansing and foaming properties. Its mildness makes it suitable for sensitive skin formulations.

- Body Washes and Soaps : Enhances lathering and cleansing efficiency, making it a preferred choice in liquid soaps.

- Toothpastes : Functions as a foaming agent that aids in the distribution of the product during use .

Household Cleaning Products

SLES is a key ingredient in many household cleaning formulations due to its:

- Cleansing Action : Effective in removing dirt and grease from surfaces.

- Foaming Properties : Produces stable foam which helps in lifting dirt away from surfaces .

Agricultural Applications

In agriculture, SLES serves as a surfactant in herbicides:

- Enhancing Absorption : Improves the absorption of active herbicidal ingredients into plant tissues, thus increasing efficacy.

- Rainfastness : Reduces the time required for the herbicide to become rainfast, ensuring better performance under varying weather conditions .

Industrial Uses

SLES finds applications in various industrial sectors:

- Textiles : Used as a wetting agent and emulsifier during dyeing processes.

- Petroleum Industry : Acts as a surfactant in oil recovery processes.

- Leather Processing : Utilized for its emulsifying properties to aid in leather treatment .

Comparative Analysis of Surfactants

The following table summarizes key characteristics of SLES compared to other common surfactants:

| Surfactant Name | Type | Foaming Ability | Skin Irritation Potential | Biodegradability | Common Uses |

|---|---|---|---|---|---|

| This compound (SLES) | Anionic | High | Moderate | Yes | Shampoos, body washes |

| Sodium Lauryl Sulfate (SLS) | Anionic | Very High | High | Moderate | Shampoos, detergents |

| Sodium Laureth Sulfate (SLES) | Anionic | High | Moderate | Yes | Personal care products |

| Cocamidopropyl Betaine | Amphoteric | Moderate | Low | Yes | Skin care products |

Case Study 1: SLES in Shampoo Formulation

A study conducted by researchers evaluated the effectiveness of SLES in various shampoo formulations. The results indicated that shampoos containing 10% SLES produced significantly more foam compared to those with alternative surfactants while maintaining lower irritation levels on human skin .

Case Study 2: Agricultural Efficacy

Research demonstrated that herbicides formulated with SLES showed improved absorption rates in crops compared to those without surfactants. This led to enhanced weed control and reduced application rates, showcasing SLES's role in sustainable agricultural practices .

Mechanism of Action

Sodium lauryl polyoxyethylene ether sulfate acts as a surfactant by reducing the surface tension of aqueous solutions. Its amphiphilic nature allows it to align at the interface between water and oils, facilitating the emulsification and removal of oils and dirt. This property makes it an effective cleaning agent. Additionally, it can denature proteins by disrupting their hydrophobic interactions, which is useful in various biochemical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Foaming Performance and Stability

SLES demonstrates superior foaming capacity compared to other surfactants but varies in foam stability depending on the application (Table 1).

- SLES achieved the highest foam volume (25 mL) in foam concrete when mixed with 0.3% calcium stearate, yielding a compressive strength of 11 MPa .

- SDS outperformed SLES in foam half-life (21% longer) for cotton yarn sizing, attributed to its smaller molecular size and stronger interfacial activity .

- AOS exhibited the best foam stability due to its branched alkyl chain structure, which enhances micelle cohesion .

Toxicity Profile

SLES shows moderate cellular toxicity but is less harmful than cationic or nonionic surfactants (Table 2).

- SLES caused membrane damage and reduced mitochondrial activity at 100 mM but was less toxic than polyoxyethylene tallow amine, which induced severe cytotoxicity at similar concentrations .

- SDS exhibited higher toxicity in miniemulsion polymerization studies, disrupting particle stability and molecular weight distribution in polymers .

Viscosity and Formulation Stability

SLES enhances viscosity in mixed surfactant systems but is influenced by EO chain length and electrolytes (Table 3).

- In shampoo formulations, SLES combined with dodecyl dimethyl betaine achieved optimal viscosity and thermal stability .

- Adding NaCl reduced SLES viscosity by 30% due to charge screening effects, whereas nonionic surfactants like polyoxyethylene lauryl ether (n=23 EO units) showed higher inherent viscosity .

Biological Activity

Sodium lauryl polyoxyethylene ether sulfate (CAS Number: 9004-82-4) is a widely used anionic surfactant known for its excellent decontamination, emulsification, dispersion, and foaming properties. This compound is prevalent in various personal care products, detergents, and industrial applications due to its effective cleaning and emulsifying capabilities. This article explores the biological activity of this compound, including its effects on human health, environmental impact, and specific case studies that highlight its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | (C₂H₄O)ₙC₁₂H₂₆O₄S·Na |

| Molecular Weight | 332.432 g/mol |

| LogP | 4.48150 |

| Stability | Stable; incompatible with strong oxidizers |

Biological Activity Overview

This compound exhibits a range of biological activities that can be both beneficial and harmful depending on the concentration and exposure route. Its primary functions include:

- Decontamination : Effective in removing dirt and organic materials.

- Emulsification : Helps in mixing oil and water phases in formulations.

- Dispersion : Aids in distributing particles uniformly in a solution.

- Foaming : Produces stable foam, enhancing cleaning efficiency.

Health Effects

Research indicates that this compound can cause skin irritation upon contact. A study involving dermal exposure to varying concentrations revealed that higher concentrations (60%) led to significant adverse effects, including mortality in test subjects . The no-observed-adverse-effect level (NOAEL) was determined to be around 9% for local effects .

Skin Penetration Studies

In studies assessing skin penetration, this compound demonstrated low permeability. For instance, only about 5.8% of the applied surfactant was retained in the skin after washing . This limited absorption suggests a lower risk of systemic toxicity under typical usage conditions.

Ecotoxicity and Environmental Impact

This compound is biodegradable, which is advantageous for its environmental profile. However, it can still pose risks to aquatic life if released in significant quantities. Long-term degradation products may arise, necessitating careful management of effluents containing this surfactant .

1. Industrial Application and Safety Assessment

A comprehensive safety assessment evaluated the acute toxicity of this compound through oral intubation and dermal application in animal models. The results indicated mild irritation at concentrations above 5% but no severe toxic effects at lower concentrations .

2. Synergistic Effects with Other Compounds

Research has shown that this compound can interact synergistically with other chemicals to enhance its effectiveness as a corrosion inhibitor in industrial applications. For example, when combined with imidazolidine in acidic environments, it significantly inhibited corrosion rates on steel surfaces .

Q & A

Q. What are the key safety protocols for handling SLES in laboratory settings?

SLES may cause skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Researchers should:

- Use chemical-resistant gloves (e.g., nitrile) and safety goggles.

- Ensure ventilation (≥10 air changes/hour) to avoid vapor inhalation.

- Store SLES at 15–25°C in sealed containers to prevent degradation .

- In case of spills, adsorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can SLES purity and ethoxylation degree be quantified in experimental formulations?

- Liquid-liquid extraction with methylene blue identifies sulfate content via colorimetric analysis .

- HPLC coupled with UV/fluorescence detectors resolves ethoxylation heterogeneity by separating oligomers based on ethylene oxide (EO) units .

- Nuclear magnetic resonance (NMR) confirms structural integrity, particularly the polyoxyethylene chain length .

Q. What regulatory frameworks govern SLES use in academic research?

SLES complies with REACH (EU) and is listed on the Australian Inventory of Chemical Substances (AICS) . No specific restrictions apply for laboratory use, but disposal must follow local hazardous waste regulations .

Advanced Research Questions

Q. How can researchers address data gaps in SLES ecotoxicity assessments?

- Read-across methodology substitutes data from structurally similar surfactants (e.g., sodium 2-(dodecyloxyethoxy) ethyl sulfate, CAS 3088-31-1) for acute/chronic aquatic toxicity .

- Tiered assessment frameworks (e.g., EU PBT criteria) evaluate persistence (ready biodegradability), bioaccumulation (low log Kow ≈ 1.5), and toxicity (EC50 >1 mg/L for aquatic organisms) .

Q. What experimental conditions influence SLES stability in multi-component systems?

- pH sensitivity : SLES degrades at extremes (<3 or >12), forming lauryl alcohol and sulfate byproducts. Maintain pH 7.5–10 for stability .

- Oxidative stress : Avoid strong oxidizers (e.g., peroxides), which trigger sulfonic acid formation. Use antioxidants (e.g., BHT) in long-term storage .

- Temperature effects : Above 25°C, EO chain hydrolysis accelerates. Monitor via thermogravimetric analysis (TGA) .

Q. How do ethoxylation variations impact SLES performance in colloidal systems?

- Foaming capacity : Higher EO units (e.g., 3–4 EO) enhance foam stability due to increased hydrophilicity .

- Critical micelle concentration (CMC) : EO chain elongation reduces CMC (e.g., from 0.1 mM for 1 EO to 0.05 mM for 3 EO), measured via surface tension assays .

- Electrolyte interactions : High salt concentrations (e.g., NaCl) compress the electric double layer, reducing micelle size (dynamic light scattering data) .

Q. What methodologies resolve contradictions in SLES toxicity data for mammalian cells?

- Dose-response assays : SLES shows low acute toxicity (LD50 >2000 mg/kg in rats) but may disrupt membrane integrity at >0.1% w/v in vitro. Use MTT assays with HepG2 cells to quantify viability .

- Comparative studies : Contrast SLES with sodium lauryl sulfate (SLS) using transepidermal water loss (TEWL) measurements to differentiate irritation mechanisms .

Q. How can SLES be integrated into sustainable surfactant formulations without compromising efficacy?

- Binary mixtures : Combine SLES with amphoteric surfactants (e.g., cocamidopropyl betaine) to reduce irritation while maintaining detergency (interaction parameters via Rosen’s model) .

- Bio-based alternatives : Partial substitution with alkyl polyglucosides (APG) achieves comparable cleaning efficiency (soil removal assays) with lower aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.